N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899749-59-8
VCID: VC5433416
InChI: InChI=1S/C23H28F2N4O3S/c24-18-7-6-16(14-19(18)25)26-21(30)15-33-22-17-4-1-2-5-20(17)29(23(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,1-5,8-13,15H2,(H,26,30)
SMILES: C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F
Molecular Formula: C23H28F2N4O3S
Molecular Weight: 478.56

N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899749-59-8

Cat. No.: VC5433416

Molecular Formula: C23H28F2N4O3S

Molecular Weight: 478.56

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - 899749-59-8

Specification

CAS No. 899749-59-8
Molecular Formula C23H28F2N4O3S
Molecular Weight 478.56
IUPAC Name N-(3,4-difluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H28F2N4O3S/c24-18-7-6-16(14-19(18)25)26-21(30)15-33-22-17-4-1-2-5-20(17)29(23(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,1-5,8-13,15H2,(H,26,30)
Standard InChI Key OZCJDHZQODKZIH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key motifs:

  • Hexahydroquinazolinone core: A partially saturated bicyclic system with a ketone at position 2, contributing to conformational rigidity .

  • 3,4-Difluorophenyl group: Attached via an acetamide linkage, this moiety enhances lipid solubility and may influence target binding through halogen bonding .

  • 3-Morpholinopropyl chain: A hydrophilic substituent linked to the quinazolinone nitrogen, likely improving aqueous solubility and pharmacokinetic properties.

The molecular formula is C23H28F2N4O3S, with a molecular weight of 478.56 g/mol . Key spectral data include:

  • SMILES: C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F .

  • InChIKey: OZCJDHZQODKZIH-UHFFFAOYSA-N .

Physicochemical Profile

PropertyValue
LogP (predicted)~3.2 (moderate lipophilicity)
Hydrogen bond donors1
Hydrogen bond acceptors7
Polar surface area95.5 Ų

Solubility data are unavailable, but the morpholine group suggests moderate aqueous solubility.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .

  • Morpholinopropyl introduction: Nucleophilic substitution or reductive amination to attach the morpholine-containing side chain.

  • Thioacetamide coupling: Reaction of a thiol intermediate with chloroacetyl chloride, followed by amidation with 3,4-difluoroaniline .

Key challenges include controlling regioselectivity during cyclization and optimizing yields in the final coupling step .

Analytical Validation

  • NMR: Confirmations of the quinazolinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholine protons (δ 3.4–3.7 ppm) .

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 479.6 [M+H]+ .

Biological Activity and Mechanisms

Predicted Pharmacokinetics

ParameterPrediction
Bioavailability~65% (moderate)
BBB permeabilityLow (logBB < -1)
CYP450 inhibitionCYP3A4 (moderate)

Data derived from in silico models (SwissADME) suggest acceptable drug-likeness but potential hepatic metabolism .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity (IC50)
F801-0233 Thiazolo[4,5-d]pyrimidinone coreNot reported
9g Quinoline-quinazolinone hybridα-Glucosidase: 9.0 μM
5y Oxazolo[4,5-g]quinazolinoneEGFR: 0.12 μM

The absence of a quinoline moiety in the reviewed compound may reduce off-target kinase effects compared to 5y .

Future Research Directions

  • Target identification: High-throughput screening against kinase panels and metabolic enzymes.

  • SAR optimization: Exploring substituents at the quinazolinone C4 and morpholine positions.

  • In vivo studies: Assessing bioavailability and efficacy in diabetic or cancer models .

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